2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride is a chemical compound with the molecular formula C9H9F3N2O2·2HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride typically involves the reaction of 5-(trifluoromethyl)pyridine with appropriate reagents to introduce the amino and propanoic acid groups. One common method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to form the desired product . Another method includes the reaction of 2-amino-5-(trifluoromethyl)pyridine with sodium carbonate to produce the free base, which is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride is utilized in a wide range of scientific research applications, including:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Mechanism of Action
The mechanism of action of 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Amino-5-(trifluoromethyl)pyridine: Similar structure but lacks the propanoic acid group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride makes it unique compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various research applications .
Biological Activity
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride, commonly referred to as a trifluoromethyl-substituted amino acid, has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9F3N2O2
- Molecular Weight : 234.17 g/mol
- IUPAC Name : (2S)-2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride
- CAS Number : 1270086-01-5
The trifluoromethyl group enhances lipophilicity and influences receptor binding, which is crucial for its biological interactions .
Research indicates that 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid may interact with various biological targets, modulating enzyme activity and influencing metabolic pathways. Key mechanisms include:
- Neuroexcitation : The compound may enhance neurotransmitter release or receptor activation, leading to increased neuronal excitability.
- Antimicrobial Activity : Studies suggest potential efficacy against certain bacterial strains, possibly through interference with bacterial metabolic processes.
- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes, which could have implications in cancer treatment and other diseases .
In Vitro Studies
Several studies have documented the effects of this compound on various cell lines:
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
HeLa | 1.7 | Significant inhibition of cell proliferation | |
HCT116 | 0.87 | Effective against colorectal carcinoma | |
A375 | 0.55 | High potency in melanoma cells |
These findings indicate that the compound exhibits considerable antiproliferative effects across different cancer cell lines.
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective properties of the compound in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
- Anticancer Potential : Preclinical trials demonstrated that the compound could reduce tumor growth rates in xenograft models of human colorectal carcinoma, indicating its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
The unique trifluoromethyl group distinguishes this compound from structurally similar amino acids. Below is a comparative table illustrating some related compounds:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | 0.85 |
(R)-2-Amino-3-(thiophen-2-yl)propanoic acid | C8H9NO2S | 0.68 |
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | C12H11NO2S | 0.68 |
(S)-2-Amino-3-(4-trifluoromethylphenyl)propanoic acid | C10H10F3NO2 | 0.68 |
The trifluoromethyl group not only enhances chemical reactivity but also contributes to the distinct biological profile of this compound .
Properties
IUPAC Name |
2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.2ClH/c10-9(11,12)6-1-5(3-14-4-6)2-7(13)8(15)16;;/h1,3-4,7H,2,13H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCNJTPYKONGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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